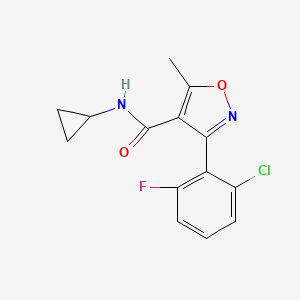
3-(2-CHLORO-6-FLUOROPHENYL)-N-CYCLOPROPYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a cyclopropyl group, and an oxazole ring. Its molecular formula is C14H10ClFN2O4, and it has been studied for its potential herbicidal activity .
Preparation Methods
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide involves several steps. One common method starts with 2-chloro-6-fluorobenzaldehyde, which undergoes a nucleophilic addition reaction with hydroxylamine hydrochloride to form 2-chloro-6-fluorobenzaldehyde oxime. This intermediate is then subjected to N-acylation using pyridine and other reagents to form the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the synthesis of plastoquinone and tocopherol in plants. This inhibition leads to the disruption of photosynthesis and ultimately causes plant death .
Comparison with Similar Compounds
3-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide can be compared with other similar compounds, such as:
2-Chloro-6-fluorobenzaldehyde: Used as a starting material in the synthesis of the target compound.
Flucloxacillin: An antibiotic with a similar structural motif but different applications.
3-(2-Chloro-6-fluorophenyl)propionic acid: Another compound with a chloro-fluorophenyl group, used in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-7-11(14(19)17-8-5-6-8)13(18-20-7)12-9(15)3-2-4-10(12)16/h2-4,8H,5-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYAZRJWWNFALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718475 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














